(1-Chloroethyl)carbamyl chloride

描述

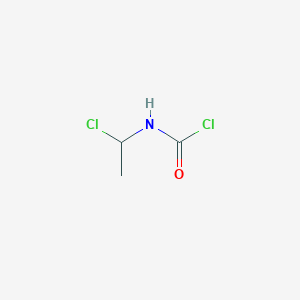

Structure

2D Structure

3D Structure

属性

CAS 编号 |

70008-75-2 |

|---|---|

分子式 |

C3H5Cl2NO |

分子量 |

141.98 g/mol |

IUPAC 名称 |

N-(1-chloroethyl)carbamoyl chloride |

InChI |

InChI=1S/C3H5Cl2NO/c1-2(4)6-3(5)7/h2H,1H3,(H,6,7) |

InChI 键 |

LVQSPZHLYFKOAS-UHFFFAOYSA-N |

规范 SMILES |

CC(NC(=O)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 1 Chloroethyl Carbamyl Chloride

Phosgenation and Analogous Chlorination Approaches

The reaction of amines with phosgene (B1210022) and its derivatives is a primary method for the synthesis of carbamoyl (B1232498) chlorides. This section covers various approaches utilizing this fundamental transformation.

Reaction of Precursor Amines with Phosgene or Triphosgene (B27547)

The synthesis of carbamoyl chlorides can be achieved through the reaction of a secondary amine with phosgene. wikipedia.org This reaction typically involves the use of two equivalents of the amine, with one equivalent reacting to form the carbamoyl chloride and the second acting as a scavenger for the hydrogen chloride byproduct. wikipedia.org

A safer and more convenient alternative to gaseous phosgene is the solid reagent triphosgene, also known as bis(trichloromethyl) carbonate (BTC). nih.govnih.gov Triphosgene can be used in stoichiometric amounts to convert secondary amines into carbamoyl chlorides. nih.gov The reaction is often carried out in a suitable solvent like dichloromethane. nih.gov The use of a base, such as pyridine, can be crucial for scavenging the HCl produced and achieving high yields. nih.gov Research has shown that using triethylamine (B128534) as a base can lead to higher levels of impurities. google.com

For instance, N-alkyl-N-benzyl substituted amines have been successfully converted to their corresponding carbamoyl chlorides in excellent yields using phosgene or triphosgene. nih.gov This method has proven effective for derivatives of tetrahydroisoquinoline and piperazine. nih.gov

Chlorination of Carbamyl Precursors with Thionyl Chloride or Phosgene Derivatives

An alternative to the direct use of phosgene involves the chlorination of carbamyl precursors. Thionyl chloride (SOCl₂) can be employed for this purpose. For example, N-t-butyl-N-alkyl carbamoyl chlorides have been synthesized using established methods that can include chlorinating agents like thionyl chloride. researchgate.net

Phosgene derivatives also serve as chlorinating agents. The reaction of S-ethyl N-(1-tosylalkyl)thiocarbamates with chlorine under anhydrous conditions has been shown to produce N-(1-tosylalkyl)carbamoyl chlorides in high yield. researchgate.net

In Situ Generation Strategies for Phosgene Equivalents

To circumvent the hazards associated with handling phosgene directly, in situ generation methods have been developed. Triphosgene is a common and stable precursor that generates phosgene under reaction conditions. nih.govgoogle.com The decomposition of triphosgene to phosgene can be catalyzed by nucleophiles, including amines themselves or added catalysts. researchgate.net

Another strategy involves the reaction of triphosgene with a source of chloride ions, such as potassium fluoride, to generate reactive intermediates like fluorophosgene and chlorofluorophosgene in situ. rsc.org Continuous flow microreactors offer a modern approach to the in situ generation and immediate reaction of phosgene, enhancing safety and control over the reaction. rsc.org This technique has been demonstrated for the formation of acid chlorides, which can then be reacted with amines. rsc.org

Alternative Synthetic Routes from Isocyanates

Isocyanates serve as versatile precursors for the synthesis of carbamoyl chlorides through the addition of hydrogen chloride.

Addition of Hydrogen Chloride to N-Substituted Isocyanates

The addition of hydrogen chloride (HCl) to an N-substituted isocyanate provides a direct route to the corresponding carbamoyl chloride. wikipedia.org This method is particularly useful for preparing carbamoyl chlorides that possess an N-H functionality. wikipedia.org The reaction involves the protonation of the nitrogen atom of the isocyanate followed by the nucleophilic attack of the chloride ion on the carbonyl carbon.

This reaction can sometimes be an undesired side reaction. For example, during the synthesis of isocyanates from the cleavage of tertiary alkyl carbamoyl chlorides, the hydrogen chloride formed as a byproduct can react with the desired isocyanate product to form an unwanted primary carbamoyl chloride. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of (1-Chloroethyl)carbamyl chloride requires careful optimization of various reaction parameters.

Key factors that influence the outcome of the synthesis include:

Stoichiometry: Precise control of the ratio of reactants is crucial. For instance, in phosgenation reactions, using the correct amount of amine relative to the phosgenating agent can prevent the formation of side products like ureas. nih.gov

Temperature: Maintaining an optimal reaction temperature is critical. For some chlorination reactions, keeping the temperature at or below 40°C can minimize the formation of byproducts.

Solvent: The choice of an inert solvent is important to prevent hydrolysis of the reactive carbamoyl chloride product. Dichloromethane is a commonly used solvent for these types of reactions. nih.gov

Base: The selection of a suitable base to scavenge acidic byproducts like HCl is vital for driving the reaction to completion and preventing unwanted side reactions. Pyridine has been shown to be an effective HCl scavenger in the synthesis of carbamoyl chlorides from secondary amines and phosgene. nih.gov

Catalyst: In some synthetic routes, a catalyst can significantly improve the reaction rate and yield. For example, zinc chloride has been used as a catalyst in the synthesis of carbamates from carbamoyl chlorides and alcohols. researchgate.net

Purification: Post-synthesis purification techniques such as fractional distillation or column chromatography are often necessary to isolate the this compound in high purity.

Monitoring the reaction progress using analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to observe the characteristic carbonyl chloride stretch (around 1800 cm⁻¹) and thin-layer chromatography (TLC) to track the disappearance of starting materials and the appearance of the product is essential for optimizing reaction times and conditions. ijcea.org

Stoichiometric Control and Reagent Selection

The synthesis of carbamoyl chlorides, including the (1-chloroethyl) derivative, can be achieved through several routes, with reagent selection being a critical determinant of the reaction's success. A prevalent method involves the reaction of an appropriate amine with phosgene or its derivatives. wikipedia.orgresearchgate.net For N-substituted carbamoyl chlorides, an alternative pathway is the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.org

In a patented method for a related chloroethyl carbamate (B1207046), the synthesis involves chloroethanol and a carbamylation reagent. google.com The efficiency of this reaction is highly dependent on the molar ratio of the reactants and the presence of a catalyst. For instance, when using a nitrite (B80452) catalyst, the proportion of chloroethanol to the carbamylation reagent is maintained between 1.8-3.0 to 1. google.com The choice of catalyst is also crucial; substances such as zinc chloride or potassium nitrite have been shown to facilitate the reaction. google.comnih.gov Zinc chloride, in particular, has been demonstrated as an effective and inexpensive catalyst for activating carbamoyl chlorides for subsequent reactions. nih.gov

The use of a base is also a common feature in these syntheses. Bases like triethylamine or diisopropylethylamine (DIEA) are often added to neutralize the HCl byproduct generated during the reaction, particularly in phosgenation routes. researchgate.netgoogle.com

Alternative carbonylating agents to the highly toxic phosgene have been explored. One such agent is chlorocarbonylsulfenyl chloride, which allows for the insertion of a carbonyl group in a convenient one-pot procedure. researchgate.net

Below is a table summarizing reagent systems for carbamate synthesis:

Table 1: Reagent and Catalyst Ratios in Carbamate Synthesis| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Reactant 1:Reactant 2:Catalyst) | Reference |

|---|---|---|---|---|

| Chloroethanol | Carbamylation Reagent | Nitrite Salt | 1.8-3.0 : 1 : 1-2.5 | google.com |

| Chloroethanol | Carbamylation Reagent | Hydrochloric Acid Salt | 1.8-3.0 : 1 : 0.1-0.25 | google.com |

Temperature Regulation and Atmospheric Control in Reaction Systems

Precise temperature control is paramount in the synthesis of this compound to ensure optimal yield and minimize side reactions. The ideal temperature range can vary significantly depending on the chosen synthetic route. For example, reactions involving phosgene with certain amines are conducted at cool temperatures, around 0–5 °C, to manage the reaction's exothermicity. google.com In contrast, other phosgenation processes may require heating to temperatures between 75–80 °C. chemicalbook.com The synthesis of related chloroethyl carbamates using a catalyst can require even higher temperatures, in the range of 80–125 °C, for a duration of 4 to 8 hours. google.com

Carbamoyl chlorides are generally sensitive to moisture, which can lead to hydrolysis into the corresponding carbamic acid. wikipedia.org Therefore, maintaining an inert atmosphere by using gases like nitrogen is a common practice to prevent the ingress of atmospheric moisture and ensure the integrity of the product. chemicalbook.com

The following table outlines temperature conditions for various carbamoyl chloride synthesis methods:

Table 2: Temperature Conditions in Carbamoyl Chloride Synthesis| Synthesis Method | Temperature Range (°C) | Atmosphere | Reference |

|---|---|---|---|

| N-alkylamine with Phosgene | 0 to 5 | Inert | google.com |

| Tetrahydroisoquinoline HCl with Phosgene | 75 to 80 | Nitrogen | chemicalbook.com |

| Chloroethanol with Carbamylation Reagent | 80 to 125 | - | google.com |

In-Process Monitoring Techniques for Reaction Progress

To ensure the reaction proceeds to completion and to optimize reaction times, various in-process monitoring techniques are employed. These methods allow chemists to track the consumption of reactants and the formation of the product in real-time.

Spectroscopic methods are particularly valuable. Infrared (IR) spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture. google.com For instance, the progress of the reaction to form a related chloroformate was confirmed by the disappearance of the characteristic aldehyde quadruplet at 9.7 ppm in the NMR spectrum and the appearance of a doublet and quadruplet corresponding to the 1-chloroethyl group of the product. google.com

In studies of reaction kinetics, conductivity measurements have been used to determine the specific rates of hydrolysis for carbamoyl chlorides, providing insight into the reaction's progress. nih.gov

Scalability Considerations in Laboratory and Industrial Synthesis

Translating a synthetic procedure from a small laboratory scale to large-scale industrial production introduces significant challenges that must be addressed for a safe, efficient, and economically viable process.

Key considerations for the scalability of carbamoyl chloride synthesis include:

Hazard Management : Reactions, particularly those involving reagents like phosgene or those that are highly exothermic, require robust safety protocols. Managing heat evolution is critical to prevent loss of containment. mdpi.com

Gas Evolution : Some synthetic routes release gaseous byproducts, such as HCl. environmentclearance.nic.in Industrial-scale equipment must be designed to handle and neutralize these gases safely. mdpi.comenvironmentclearance.nic.in

Process Control and Automation : To ensure consistency and reliability, large-scale production often employs automated systems. Continuous Stirred-Tank Reactors (CSTRs) can be used in sequence, with real-time data from gravimetric balances and other sensors feeding into feedback controllers to maintain stable reaction conditions. mdpi.com

Mass Balance : A thorough understanding of the mass balance, accounting for all inputs (reactants, solvents) and outputs (product, byproducts, waste), is essential for optimizing yield and minimizing waste. environmentclearance.nic.in

Purification : Post-synthesis purification is critical for isolating a high-purity product. Industrial-scale purification may involve techniques such as fractional distillation under reduced pressure, extraction, and filtration to remove unreacted starting materials, catalysts, and byproducts. google.comgoogle.com

The shift from batch processing, common in laboratories, to continuous manufacturing can significantly improve spacetime yield and process safety at an industrial scale. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Chloroethyl Carbamyl Chloride

Nucleophilic Substitution Reactions at the Carbonyl Center

The primary site of reactivity for carbamoyl (B1232498) chlorides is the electrophilic carbonyl carbon. Nucleophilic attack at this center leads to the substitution of the chloride leaving group. The reaction pathway can vary significantly depending on the substrate's structure, the nucleophile, and the solvent system. nih.govwikipedia.org For carbamoyl chlorides in general, solvolysis reactions are typically studied to probe these mechanisms. nih.gov

Kinetic studies of solvolysis, where the solvent acts as the nucleophile, are fundamental to elucidating reaction mechanisms. The rate of reaction is monitored in various hydroxylic solvents, and the data are analyzed to understand the transition state's nature. For instance, the first mechanistic investigation of a carbamoyl chloride involved the hydrolysis of N,N-dimethylcarbamoyl chloride. nih.gov It was observed that the specific rates of hydrolysis were considerably higher than those for ethyl chloroformate. nih.gov

Table 1: Illustrative First-Order Rate Constants (k) for Solvolysis of Phenyl Chloroformate at 25.0°C

This table demonstrates how rate constants vary with solvent composition for a related acid chloride, phenyl chloroformate. Such data is foundational for mechanistic analysis.

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms. The Grunwald-Winstein equation and its extended form are particularly relevant to solvolysis reactions. iupac.orgbeilstein-journals.org The original equation is log(k/k₀) = mY, where 'm' is the sensitivity of the substrate to the solvent's ionizing power 'Y'. iupac.org The extended Grunwald-Winstein equation, log(k/k₀) = lNₜ + mYₑₗ + c, adds a term for the solvent's nucleophilicity (Nₜ) and the substrate's sensitivity to it (l). iupac.orgbeilstein-journals.org

The values of 'l' and 'm' provide insight into the transition state. A high 'm' value suggests a mechanism with significant charge separation, typical of an Sₙ1 reaction, while a high 'l' value indicates a strong dependence on solvent nucleophilicity, characteristic of an Sₙ2 pathway. koreascience.kr For the solvolysis of N-methyl-N-phenylcarbamoyl chloride, an 'l' value of 0.40 and an 'm' value of 0.51 were determined, suggesting an ionization process with considerable nucleophilic solvation. nih.gov In another example, analysis of N,N-diphenylcarbamoyl chloride solvolysis yielded an 'l' value of 0.23 and an 'm' value of 0.58. mdpi.com For (1-Chloroethyl)carbamyl chloride, such an analysis would be crucial to determine where it lies on the mechanistic spectrum.

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (D₂O or CH₃OD), is a valuable tool for distinguishing between reaction mechanisms. nih.gov The ratio, kₗ/kₐ, provides information about the role of the solvent in the rate-determining step.

For carbamoyl chlorides, KSIE values in the range of 1.2 to 1.5 are typically associated with ionization (Sₙ1) pathways that receive weak nucleophilic assistance from the solvent. nih.gov In contrast, values greater than 1.7 are often indicative of addition-elimination or Sₙ2 pathways where a second solvent molecule acts as a general-base catalyst in the rate-determining step. nih.gov For example, the KSIE for N,N-dimethylcarbamoyl chloride hydrolysis in water is 1.27, supporting an ionization mechanism. nih.gov A study on various sulfonyl chlorides, which are mechanistically related, also shows how KSIE can differentiate pathways, with values around 1.56 indicating more bond breaking in the transition state compared to alkyl chlorides.

Table 2: Illustrative Kinetic Solvent Isotope Effects (KSIE) for Solvolysis of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C

This table provides examples of KSIE values for related compounds, illustrating the typical range for different mechanisms.

The solvolysis of carbamoyl chlorides can proceed through a spectrum of mechanisms ranging from purely unimolecular (Sₙ1) to bimolecular (Sₙ2 or addition-elimination). nih.govmdpi.com

Sₙ1 Mechanism: This pathway involves a slow, rate-determining ionization of the carbon-chlorine bond to form a stabilized carbamoyl cation intermediate, which is then rapidly attacked by the solvent. nih.gov This mechanism is favored for N,N-disubstituted carbamoyl chlorides where the substituents can stabilize the positive charge on the nitrogen. A positive entropy of activation is often indicative of an Sₙ1 process. nih.gov

Bimolecular Mechanisms: These pathways involve the nucleophile (solvent) in the rate-determining step.

Sₙ2 Mechanism: This is a concerted process where the nucleophile attacks the carbonyl carbon as the chloride ion departs. There is a single transition state and no intermediate. nih.gov

Addition-Elimination Mechanism: This is a two-step bimolecular process. The nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. In the second, typically fast step, the C=O bond reforms, and the chloride ion is eliminated. This pathway is more common for less-substituted or more reactive acid chlorides.

For many carbamoyl chlorides, the solvolysis reactions are considered to be Sₙ1, although bimolecular components can be superimposed, especially with strong external nucleophiles. nih.govmdpi.com The specific pathway for this compound, a monosubstituted derivative, is less studied but would be highly dependent on solvent conditions. nih.gov

Comparative Reactivity with Related Acid Chlorides

Generally, carbamoyl chlorides are less sensitive to hydrolysis than many other types of acid chlorides, such as chloroformate esters or simple acyl chlorides. nih.govwikipedia.org This reduced reactivity is attributed to the influence of the nitrogen atom's lone pair, which can donate electron density to the carbonyl carbon, making it less electrophilic. mdpi.com

The hydrolysis of N,N-dimethylcarbamoyl chloride, for example, proceeds via an Sₙ1 mechanism and is faster than that of ethyl chloroformate but slower than many simple acyl chlorides that react via a bimolecular pathway. nih.gov The hydrolysis of this compound would involve the reaction with water to initially form an unstable carbamic acid, which would then likely decompose. wikipedia.org While direct comparative rate data is unavailable, its status as a monosubstituted carbamoyl chloride suggests its reactivity would be intermediate, influenced by the electronic effects of the 1-chloroethyl group.

Influence of the α-Chloroethyl Group on Carbonyl Electrophilicity

The reactivity of a carbonyl group is fundamentally linked to the degree of its electrophilicity; a greater partial positive charge on the carbonyl carbon enhances its susceptibility to nucleophilic attack. libretexts.orglibretexts.org In this compound, the presence of the α-chloroethyl group significantly influences the electronic environment of the carbamoyl chloride moiety. The chlorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I effect).

This inductive withdrawal of electron density propagates through the ethyl chain to the nitrogen atom. Consequently, the nitrogen atom's ability to donate its lone pair of electrons into the carbonyl system via resonance is diminished. This reduction in resonance stabilization leads to a more pronounced partial positive charge (δ+) on the carbonyl carbon atom. libretexts.org An increase in the positive character of the carbonyl carbon makes it a more potent electrophile, thereby increasing its reactivity towards nucleophiles compared to carbamoyl chlorides with simple, electron-donating alkyl groups. quora.com The enhanced electrophilicity is a key determinant of the compound's reaction pathways, particularly in nucleophilic substitution reactions at the carbonyl carbon.

Steric and Electronic Effects in N-Substituted Carbamoyl Chlorides

The reactivity of N-substituted carbamoyl chlorides in solvolysis reactions is a well-documented interplay of both steric and electronic effects. nih.gov The nature of the substituents on the nitrogen atom can either accelerate or retard the rate of reaction by influencing the stability of the transition state. stackexchange.com

Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom tend to decrease the rate of solvolysis. This is illustrated by the slower reaction rate of 4-morpholinecarbonyl chloride compared to 1-piperidinecarbonyl chloride. The oxygen atom in the morpholine (B109124) ring withdraws electron density, destabilizing the developing positive charge in the transition state of what is primarily an SN1-type mechanism. nih.gov Conversely, electron-donating alkyl groups can stabilize this transition state, increasing the reaction rate. quora.com

Steric Effects: The size and arrangement of the N-substituents also play a critical role. An analysis of the ethanolysis rates of various N,N-dialkylcarbamoyl chlorides reveals a complex trend where both steric hindrance and steric assistance to solvation are factors. nih.gov

A study on the solvolysis of various N-substituted carbamoyl chlorides in ethanol (B145695) at 50.0 °C established the following reactivity sequence:

morpholino < Me₂ < n-Bu₂ < n-Pr₂ < Et₂ < piperidino < i-Pr₂

Table 1: Relative Solvolysis Rates of N-Substituted Carbamoyl Chlorides in Ethanol

| Substituent (R₂N-) | Relative Rate (Ethanolysis at 50.0 °C) | Dominant Effects |

|---|---|---|

| 4-morpholino | 0.60 | Strong electron-withdrawing effect of oxygen |

| Dimethyl (Me₂) | 1.00 | Baseline (Reference) |

| Di-n-butyl (n-Bu₂) | 2.8 | Moderate steric and electronic effects |

| Di-n-propyl (n-Pr₂) | 3.0 | Moderate steric and electronic effects |

| Diethyl (Et₂) | 4.5 | Increased electron donation and steric bulk |

| 1-piperidino | 8.36 | Cyclic structure influencing conformation and stability |

| Diisopropyl (i-Pr₂) | 232 | Significant steric strain relief in transition state |

Data sourced from mechanistic studies on carbamoyl chloride solvolysis. nih.gov

Intramolecular Rearrangements and Decomposition Pathways

N-substituted carbamoyl chlorides can undergo decomposition through various pathways, often dictated by the structure of the substituents. Monosubstituted carbamoyl chlorides of the type RNHCOCl are known to exist in equilibrium with their corresponding isocyanate (RNCO) and hydrogen chloride (HCl), particularly in solvents like acetonitrile. nih.gov

A more specific decomposition pathway has been observed for N-t-butyl-N-alkylcarbamoyl chlorides. When heated in solvents such as nitrobenzene (B124822) or toluene, these compounds decompose to yield an alkyl isocyanate, isobutylene, and HCl. nih.gov This reaction is believed to proceed through a pathway where the chloride ion is initially displaced, followed by its action as a base to abstract a proton from one of the methyl groups of the tert-butyl substituent. This E1-like elimination process results in the formation of isobutylene. nih.gov

While the parent carbamoyl chloride (H₂NCOCl) is remarkably stable, substituted derivatives can be significantly less so. nih.gov The presence of the α-chloroethyl group in this compound introduces another potential site for intramolecular reactions or decomposition, such as elimination to form vinyl carbamoyl derivatives or other complex rearrangements, though specific pathways for this particular compound are less documented in broad literature. General reactivity for this class of compounds includes thermal or base-induced elimination, which generates reactive intermediates.

Derivatization Chemistry and Analogues of 1 Chloroethyl Carbamyl Chloride

Synthesis of Carbamate (B1207046) Derivatives

The reaction of (1-Chloroethyl)carbamyl chloride with oxygen and sulfur nucleophiles provides straightforward routes to carbamate and thiocarbamate esters, respectively. These reactions are fundamental in synthetic organic chemistry for the introduction of the carbamate functional group.

This compound readily reacts with alcohols and phenols to yield the corresponding carbamate esters, often referred to as urethanes. nih.gov The reaction is a nucleophilic acyl substitution where the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride. This process results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond. wikipedia.orglibretexts.org

The general reaction proceeds as follows: C₂H₄ClNCOCl + R-OH → C₂H₄ClNHC(O)OR + HCl

The reaction with aliphatic alcohols is typically vigorous and can occur at room temperature. libretexts.orgchemguide.co.uk For less reactive nucleophiles like phenols, the reaction may require slightly more forcing conditions or the presence of a base to facilitate the reaction. chemguide.co.uk A base, such as pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise protonate the starting materials and impede the reaction. wikipedia.org Catalysts like zinc chloride have also been employed to promote the efficient synthesis of carbamates from carbamoyl chlorides and alcohols. nih.gov

| Reactant (Alcohol/Phenol) | Product Name | Chemical Structure of Product |

|---|---|---|

| Ethanol (B145695) | Ethyl (1-chloroethyl)carbamate | CH₃CH(Cl)NHC(O)OCH₂CH₃ |

| Phenol | Phenyl (1-chloroethyl)carbamate | CH₃CH(Cl)NHC(O)OC₆H₅ |

| Methanol (B129727) | Methyl (1-chloroethyl)carbamate | CH₃CH(Cl)NHC(O)OCH₃ |

| tert-Butanol | tert-Butyl (1-chloroethyl)carbamate | CH₃CH(Cl)NHC(O)OC(CH₃)₃ |

In a reaction analogous to carbamate formation, this compound can react with thiols (mercaptans) to produce S-alkyl thiocarbamates. researchgate.net This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon of the carbamoyl chloride. The synthesis of thiocarbamates through the reaction of carbamoyl chlorides with thiols is a recognized and effective method. researchgate.netorganic-chemistry.org

The general reaction is: C₂H₄ClNCOCl + R-SH → C₂H₄ClNHC(O)SR + HCl

Alternatively, carbamoyl chlorides can be converted into more efficient carbamoylating reagents, such as carbamoylimidazolium salts, which then react smoothly with thiols to give the desired thiocarbamate products in high yields. organic-chemistry.orgorganic-chemistry.org

| Reactant (Thiol) | Product Name | Chemical Structure of Product |

|---|---|---|

| Ethanethiol | S-Ethyl (1-chloroethyl)thiocarbamate | CH₃CH(Cl)NHC(O)SCH₂CH₃ |

| Thiophenol | S-Phenyl (1-chloroethyl)thiocarbamate | CH₃CH(Cl)NHC(O)SC₆H₅ |

| Propanethiol | S-Propyl (1-chloroethyl)thiocarbamate | CH₃CH(Cl)NHC(O)S(CH₂)₂CH₃ |

Synthesis of Substituted Urea (B33335) Derivatives

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a primary route for synthesizing a diverse range of substituted urea compounds.

This compound reacts vigorously with primary and secondary amines to form N-substituted ureas. chemguide.co.uk The reaction mechanism is a nucleophilic addition-elimination, where the lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon. libretexts.org This is followed by the elimination of a chloride ion. chemguide.co.uklibretexts.org

The general reaction is: C₂H₄ClNCOCl + R₁R₂NH → C₂H₄ClNHC(O)NR₁R₂ + HCl

Typically, the reaction is carried out using two equivalents of the amine; the first equivalent acts as the nucleophile, while the second acts as a base to neutralize the liberated HCl, forming an ammonium (B1175870) chloride salt. chemguide.co.uk This prevents the protonation of the reacting amine, which would render it non-nucleophilic. The products are often solid and can be isolated from the reaction mixture. libretexts.org This method is a common strategy for preparing both symmetrical and unsymmetrical ureas. researchgate.netorganic-chemistry.org

| Reactant (Amine) | Product Name | Chemical Structure of Product |

|---|---|---|

| Ammonia (NH₃) | (1-Chloroethyl)urea | CH₃CH(Cl)NHC(O)NH₂ |

| Methylamine (CH₃NH₂) | 1-(1-Chloroethyl)-3-methylurea | CH₃CH(Cl)NHC(O)NHCH₃ |

| Dimethylamine ((CH₃)₂NH) | 1-(1-Chloroethyl)-3,3-dimethylurea | CH₃CH(Cl)NHC(O)N(CH₃)₂ |

| Aniline (C₆H₅NH₂) | 1-(1-Chloroethyl)-3-phenylurea | CH₃CH(Cl)NHC(O)NHC₆H₅ |

This compound can react with nitrogen-containing heterocyclic compounds like imidazole (B134444) and triazole. The reaction with imidazole results in the formation of a (1-chloroethyl)carbamoylimidazolium salt. organic-chemistry.orgorganic-chemistry.org These resulting salts are highly reactive and can serve as efficient carbamoylating agents themselves, capable of transferring the carbamoyl moiety to other nucleophiles such as alcohols, thiols, and amines. organic-chemistry.org While less documented, a similar reaction is expected with triazoles, given their comparable heterocyclic nitrogen nucleophilicity. The synthesis of various imidazole and triazole-based carbamates has been explored for biological applications, underscoring the utility of the reaction between azoles and carbamoyl precursors. nih.gov

Analogous Halogenated Carbamoyl Chlorides for Comparative Studies

The reactivity and application of this compound can be understood more clearly by comparing it with other related carbamoyl chlorides and acyl chlorides. These analogues differ in their substituents, which in turn affects their stability, reactivity, and synthetic utility.

| Compound Name | Chemical Structure | Key Comparative Features | Primary Applications |

|---|---|---|---|

| Dimethylcarbamyl Chloride | (CH₃)₂NCOCl | A tertiary carbamoyl chloride; exhibits reduced reactivity compared to primary or secondary analogues due to steric hindrance from the methyl groups. | Used to prepare substituted urea derivatives, particularly herbicides. |

| Carbamoyl Chloride | H₂NCOCl | The parent, unsubstituted compound. It is remarkably stable, especially when compared to the highly unstable chloroformic acid (HOCOCl). nih.gov | Serves as a precursor for various derivatives, including antitumor agents. nih.gov |

| Chloroacetyl Chloride | ClCH₂COCl | Lacks the carbamoyl nitrogen atom, making it a more reactive acylating agent toward nucleophiles compared to carbamoyl chlorides. | Primarily used in the synthesis of pharmaceuticals and herbicides. |

| Phenyl Chloroformate | C₆H₅OCOCl | An ester of chloroformic acid, where the nitrogen of a carbamoyl chloride is replaced by an oxygen atom. Used to create carbamate intermediates. google.com | Used to form phenyl carbamates, which can then react with amines to produce ureas. google.com |

Research on Dimethylcarbamyl Chloride Reactivity and Utility

Dimethylcarbamyl chloride (DMCC) serves as a foundational analogue for understanding the chemistry of N,N-disubstituted carbamoyl chlorides. It is a versatile reagent primarily used to transfer a dimethylcarbamoyl group to nucleophilic substrates, particularly to alcoholic or phenolic hydroxyl groups, forming stable dimethyl carbamates. wikipedia.org

Reactivity Profile: DMCC behaves as a typical, albeit less reactive, acyl chloride. wikipedia.orgtandfonline.com Its chlorine atom is readily displaced by various nucleophiles. Key reactions include:

Carbamate Formation: Reacts with alcohols and phenols to yield N,N-dimethylcarbamates. wikipedia.orgbiointerfaceresearch.com

Urea Formation: Reacts with amines and hydroxylamine (B1172632) to form substituted ureas. wikipedia.orgbiointerfaceresearch.com

Thiolocarbamate Formation: Reacts with thiols to produce thiolourethanes. wikipedia.orgbiointerfaceresearch.com

Amide Formation: Reacts with alkali metal carboxylates to generate the corresponding dimethylamides. wikipedia.orgtandfonline.com

Other Transformations: Reaction with dimethylformamide (DMF) produces tetramethylformamidinium chloride, an important synthetic intermediate. wikipedia.orgtandfonline.com

The general reactivity of DMCC with various nucleophiles is summarized in the table below.

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Carbamate | (CH₃)₂NCOCl + R'-OH → (CH₃)₂NCOOR' + HCl |

| Phenol (Ar-OH) | Carbamate | (CH₃)₂NCOCl + Ar-OH → (CH₃)₂NCOOAr + HCl |

| Amine (R'₂NH) | Urea | (CH₃)₂NCOCl + R'₂NH → (CH₃)₂NCONR'₂ + HCl |

| Thiol (R'-SH) | Thiolocarbamate | (CH₃)₂NCOCl + R'-SH → (CH₃)₂NCOSR' + HCl |

| Carboxylate (R'COO⁻) | Amide | (CH₃)₂NCOCl + R'COO⁻ → (CH₃)₂NCOR' + Cl⁻ |

Synthetic Utility: The reactivity of DMCC makes it a crucial intermediate in both industrial and laboratory settings. Over 75% of its applications are in the pharmaceutical and agrochemical industries. sciencemadness.org

Pharmaceuticals: It is a key building block in the synthesis of numerous drugs, including the acetylcholinesterase inhibitors neostigmine (B1678181) and pyridostigmine, and the benzodiazepine (B76468) camazepam. tandfonline.combiointerfaceresearch.com It is also used in the production of antibiotics and anti-inflammatory agents. sciencemadness.orgechemi.com

Agrochemicals: DMCC is a precursor for a class of insecticides known as dimethyl carbamates, which function as acetylcholinesterase inhibitors. wikipedia.org Notable examples include carbofuran (B1668357) and aldicarb. chemicalbook.com

Investigations into the Unsubstituted Carbamoyl Chloride (H₂NCOCl)

The parent compound, carbamoyl chloride (H₂NCOCl), offers a stark contrast to its unstable chloroformate analogue, chloroformic acid (HOCOCl). While attempts to prepare HOCOCl lead to its rapid decomposition into carbon dioxide and hydrogen chloride, H₂NCOCl is a remarkably stable molecule. wikipedia.org Recommended synthetic procedures indicate that it can withstand temperatures in the range of 300–400 °C. chemicalbook.comnih.gov Its stability can be further enhanced through complexation with Lewis acids such as aluminum chloride. wikipedia.orgnih.gov

Despite its stability, there has been very little detailed study of its reaction mechanisms. wikipedia.orgchemicalbook.com Monosubstituted carbamoyl chlorides (RNHCOCl), which are structurally intermediate between the parent compound and disubstituted analogues, are readily prepared by the addition of hydrogen chloride to isocyanates. chemicalbook.comwikipedia.org In solvents like acetonitrile, they can exist in equilibrium with the corresponding isocyanate and HCl. wikipedia.orgchemicalbook.com

The primary synthetic utility of carbamoyl chlorides, including the unsubstituted variant, lies in their reactions with nucleophiles to form key functional groups, as detailed in the table below. researchgate.net

| Nucleophile | Product Class | Significance |

|---|---|---|

| Alcohols/Phenols | Carbamic Acid Esters (Carbamates) | Industrially important functional group. |

| Thiols | Thiocarbamates | Used in various chemical syntheses. |

| Amines/Hydroxylamines | Substituted Ureas | Core structures in many bioactive molecules. |

| Imidazoles/Triazoles | Carbamoyl Azoles | Heterocyclic synthesis applications. |

Synthesis and Transformational Chemistry of N,N-Bis(2-chloroethyl)carbamoyl Chloride

N,N-Bis(2-chloroethyl)carbamoyl chloride is a bifunctional analogue belonging to the nitrogen mustard class of compounds, which are known for their alkylating properties. wikipedia.org

Synthesis: The standard method for preparing carbamoyl chlorides is the reaction of a corresponding secondary amine with phosgene (B1210022) (COCl₂). wikipedia.org Therefore, N,N-Bis(2-chloroethyl)carbamoyl chloride is synthesized from N,N-Bis(2-chloroethyl)amine, also known as nornitrogen mustard. The amine itself is typically prepared as its hydrochloride salt via the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂). chemicalbook.com The free amine is then treated with phosgene to yield the target carbamoyl chloride.

Transformational Chemistry: As an acyl chloride, N,N-Bis(2-chloroethyl)carbamoyl chloride is expected to undergo reactions typical of this class, primarily nucleophilic acyl substitution at the carbonyl carbon. For instance, its reaction with an alcohol like ethanol yields the corresponding carbamate ester, ethyl N,N-bis(2-chloroethyl)carbamate. chemicalbook.com This transformation is a representative example of its utility as a synthetic intermediate for introducing the N,N-bis(2-chloroethyl)carbamoyl moiety.

The core reactivity of this compound stems from its two distinct electrophilic sites:

The Carbamoyl Chloride Group: A "hard" electrophilic center susceptible to attack by nucleophiles like alcohols and amines.

The Bis(2-chloroethyl)amino Group: The terminal alkyl chlorides are "soft" electrophilic centers. The nitrogen lone pair can participate in an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is a potent alkylating agent for biological nucleophiles like DNA. wikipedia.orgbiointerfaceresearch.comgoogle.com This dual reactivity makes it a precursor for creating targeted alkylating agents and other complex molecules.

Structural and Mechanistic Comparisons with Chloroformates

The reactivity and reaction mechanisms of carbamoyl chlorides are often best understood by comparing them to the closely related class of compounds, chloroformates (ROCOCl). While both are derivatives of carbonic acid, the replacement of an alkoxy group (-OR) with an amino group (-NR₂) leads to significant differences in their chemical behavior.

Contrasting Reactivity Profiles of Carbamoyl Chlorides vs. Chloroformates

The primary difference in reactivity stems from the electronic properties of the nitrogen atom in carbamoyl chlorides versus the oxygen atom in chloroformates.

| Property | Carbamoyl Chlorides (R₂NCOCl) | Chloroformates (ROCOCl) |

|---|---|---|

| General Reactivity | Less reactive and less selective than conventional acyl chlorides (RCOCl). wikipedia.orgtandfonline.com | Less reactive than RCOCl due to resonance stabilization, but generally more reactive than carbamoyl chlorides in bimolecular reactions. researchgate.net |

| Hydrolytic Sensitivity | Less sensitive to hydrolysis than typical acyl chlorides due to the influence of the amino group. wikipedia.org | Readily hydrolyzed, though the rate is dependent on the R group. |

| Dominant Mechanism | Often favor unimolecular (S_N1) solvolysis pathways. wikipedia.orgchemicalbook.com | Can proceed via S_N1 but also commonly through bimolecular addition-elimination pathways. researchgate.net |

| Effect of N/O Atom | The nitrogen's lone pair is more available for resonance stabilization of the acylium-like cation. | The more electronegative oxygen is less effective at stabilizing a positive charge on the carbonyl carbon. |

For example, early mechanistic studies found that the specific rate of hydrolysis for N,N-dimethylcarbamoyl chloride was considerably higher than that for ethyl chloroformate, suggesting a more favorable ionization pathway (S_N1) for the carbamoyl chloride. wikipedia.orgnih.gov However, in reactions involving a strong nucleophile in a solvent with low ionizing power, both classes of compounds can proceed through a bimolecular pathway, where the chloroformate often reacts significantly faster. wikipedia.org

Shared and Divergent Mechanistic Features in Solvolytic Pathways

The solvolysis (reaction with the solvent) of carbamoyl chlorides and chloroformates has been extensively studied to elucidate their reaction mechanisms. While both can react through similar intermediates, their preferences for certain pathways diverge significantly.

Shared Features:

Both classes of compounds are subject to solvolysis at the acyl carbon, leading to the replacement of the chloride ion. wikipedia.orgchemicalbook.com

The reaction rates and mechanisms for both can be investigated and correlated using tools like the extended Grunwald-Winstein equation. wikipedia.org

Divergent Mechanistic Pathways: The principal point of divergence is the competition between a dissociative (unimolecular, S_N1) mechanism and an associative (bimolecular, addition-elimination) mechanism.

Carbamoyl Chlorides: The solvolysis of N,N-disubstituted carbamoyl chlorides typically proceeds via an S_N1 mechanism . chemicalbook.com This involves the rate-determining ionization of the chloride to form a resonance-stabilized carbamoyl cation. The strong electron-donating character of the nitrogen atom makes this cation relatively stable, favoring this pathway. The addition of a powerful nucleophile, such as an amine, can introduce a competing bimolecular component. chemicalbook.com This is supported by positive entropies of activation for the hydrolysis of compounds like N,N-dimethylcarbamoyl chloride, which is consistent with a dissociative transition state. wikipedia.org

Chloroformates: Chloroformates exhibit more varied mechanistic behavior. While some, particularly those with tertiary R groups, can react via an S_N1 pathway, many, such as phenyl chloroformate, are believed to solvolyze via a bimolecular addition-elimination (A-E) mechanism . researchgate.net This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, which then collapses by expelling the chloride ion. This mechanism is favored because the oxygen of the alkoxy group is less capable of stabilizing the acylium cation compared to the nitrogen in a carbamoyl chloride. researchgate.net The A-E mechanism is often characterized by negative entropies of activation, reflecting a more ordered transition state. wikipedia.org

This mechanistic dichotomy is a direct consequence of the structural difference between the two classes of compounds. The superior ability of the amino group to donate electron density and stabilize a developing positive charge directs carbamoyl chlorides toward an S_N1 pathway, whereas the greater electronegativity of the alkoxy oxygen makes the carbonyl carbon of chloroformates more susceptible to nucleophilic attack, favoring the addition-elimination route.

Advanced Applications in Contemporary Organic Synthesis

Utilization in Complex Molecule Synthesis and Functional Group Transformations

The reactivity of (1-Chloroethyl)carbamyl chloride makes it a valuable tool for synthetic chemists. Its carbamoyl (B1232498) chloride moiety is a key functional group for various transformations.

Introduction of Carbamate (B1207046) and Urea (B33335) Functionalities into Target Structures

This compound is widely utilized for the introduction of carbamate and urea functionalities into target molecules. nih.gov Carbamates are crucial in drug design and medicinal chemistry due to their ability to act as peptide bond surrogates, providing chemical and proteolytic stability. The carbamate group also introduces conformational restrictions that can influence a molecule's interaction with biological targets. nih.gov

The synthesis of carbamates often involves the reaction of this compound with alcohols or phenols. wikipedia.org Similarly, its reaction with amines yields urea derivatives. researchgate.net These reactions are fundamental in the preparation of a wide array of compounds with applications in pharmaceuticals and agrochemicals.

Table 1: Reactions for Carbamate and Urea Synthesis

| Reactant | Product Functionality | General Reaction |

| Alcohol/Phenol (B47542) | Carbamate | R-OH + ClCONHC(Cl)CH₃ → R-OCONHC(Cl)CH₃ + HCl |

| Amine | Urea | R-NH₂ + ClCONHC(Cl)CH₃ → R-NHCONHC(Cl)CH₃ + HCl |

Note: The table provides a generalized representation of the reaction.

Versatility as a Reagent for Diverse Functional Group Introduction

Beyond the direct introduction of carbamate and urea groups, this compound's reactivity extends to the synthesis of other functional groups. Carbamoyl chlorides, in general, are less hydrolytically sensitive than their acyl chloride counterparts, allowing for more controlled reactions. wikipedia.org They are prepared through methods such as the reaction of an amine with phosgene (B1210022) or the addition of hydrogen chloride to isocyanates. wikipedia.org This versatility allows for its use in the synthesis of various complex organic molecules. chemicalbook.com

Precursor for Biologically Active Molecule Scaffolds

A significant application of this compound lies in its role as a starting material for the synthesis of molecules with pronounced biological activity.

Synthesis of Anticholinesterase Agents

This compound serves as a precursor in the synthesis of compounds with anticholinesterase activity. For instance, its reaction with eseridine (B1214954) can lead to the formation of potent anticholinesterase agents. These agents are of interest for their potential therapeutic applications. Carbamoyl esters, in general, are known to inhibit cholinesterase activity. google.com

Development of Antimycobacterial Compounds

The synthesis of phenylureas derived from this compound has been associated with activity against mycobacteria. This highlights the compound's utility in developing new scaffolds for antimycobacterial drugs. The search for novel DprE1 inhibitors, a critical enzyme in Mycobacterium tuberculosis, has led to the exploration of various thiophene-arylamide derivatives, some of which incorporate carbamoyl moieties. nih.gov

Intermediate in Amide Derivative Synthesis for Heterocyclic Systems (e.g., Nitro-imidazoles)

This compound can function as an intermediate in the synthesis of amide derivatives within heterocyclic systems, such as nitro-imidazoles. Nitro-imidazoles are a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govbrieflands.comresearchgate.net The synthesis of complex nitro-imidazole derivatives often involves the introduction of various side chains and functional groups, where a reactive intermediate like this compound could play a role in constructing specific amide linkages. For example, the synthesis of a 2-nitroimidazole (B3424786) carbamate prodrug has been described for use in cancer therapy. nih.gov

Role in Transition Metal-Catalyzed Transformations

Carbamoyl chlorides, including this compound, have emerged as versatile synthons in transition metal-catalyzed reactions. These transformations provide powerful methods for constructing amide-functionalized molecules, which are prevalent in pharmaceuticals and natural products. rsc.org

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. Carbamoyl chlorides can serve as effective electrophilic partners in these reactions to form new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of tertiary amides.

Research has demonstrated that various catalysts can facilitate these couplings. For example, nickel and tributyl phosphine (B1218219) have been shown to catalyze the cross-coupling reaction between N,N-dialkylcarbamoyl chlorides and both alkyl and aryl Grignard reagents, affording tertiary amides in moderate to excellent yields with short reaction times. researchgate.net Palladium catalysts are also effective, enabling the coupling of carbamoyl chlorides with organotin reagents to produce amides under mild conditions that tolerate a wide range of functional groups. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling of Carbamoyl Chlorides

| Catalyst System | Coupling Partner | Product | Reference |

|---|---|---|---|

| Nickel or P(Bu)₃ | Grignard Reagents (Alkyl/Aryl) | Tertiary Amides | researchgate.net |

| Palladium | Organotin Reagents | Amides | researchgate.net |

Annulation reactions, which involve the formation of a new ring onto a molecule, are a powerful tool for building complex cyclic structures. Carbamoyl chlorides can participate in transition metal-catalyzed annulation pathways. rsc.org These reactions leverage the reactivity of the carbamoyl chloride moiety to construct heterocyclic frameworks containing an amide group, which are common motifs in biologically active compounds. The ability to use carbamoyl chlorides in such transformations expands their utility beyond simple acylation, providing access to diverse molecular architectures. rsc.org

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis for its efficiency and atom economy. Carbamoyl chlorides have been successfully employed in transition metal-catalyzed C-H functionalization reactions. rsc.org This approach allows for the direct introduction of an amide group into a molecule, bypassing the need for pre-functionalized substrates. This methodology is particularly valuable for the synthesis of amide-functionalized metal-organic frameworks (MOFs) and other complex organic structures with applications in materials science and pharmaceutical synthesis. rsc.org

Application in Amine Protecting Group Chemistry and Dealkylation Strategies

The carbamate group is one of the most important protecting groups for amines in organic synthesis. It renders the amine nitrogen non-nucleophilic, allowing other parts of the molecule to react selectively. While this compound itself can be used to introduce a carbamate, the closely related reagent, 1-chloroethyl chloroformate, is more prominently featured in a widely used dealkylation strategy.

A significant application related to this class of compounds is the N-dealkylation of tertiary amines, a crucial transformation in alkaloid chemistry and drug modification. The process developed by Olofson utilizes 1-chloroethyl chloroformate (ACE-Cl) to convert tertiary amines into their corresponding secondary amines under mild conditions.

The general mechanism proceeds in two steps:

Carbamate Formation: The tertiary amine reacts with 1-chloroethyl chloroformate. This reaction expels an alkyl group from the amine as an alkyl chloride, forming a stable 1-chloroethylcarbamate intermediate.

Deprotection (Solvolysis): The intermediate carbamate is then gently heated in a protic solvent like methanol (B129727). This step causes the carbamate to decompose, releasing carbon dioxide and ethyl chloride, and yielding the hydrochloride salt of the desired secondary amine.

This method is valued for its high yields and mild conditions, particularly the final deprotection step which avoids the harsh acidic or basic conditions required for cleaving other types of carbamates.

Table 2: Olofson Dealkylation of Tertiary Amines

| Step | Reagent | Intermediate/Product | Key Feature |

|---|---|---|---|

| 1. Carbamate Formation | 1-Chloroethyl chloroformate (ACE-Cl) | 1-Chloroethylcarbamate | Traps the amine as a stable intermediate. |

This strategy has been successfully applied to the demethylation of various complex alkaloids, demonstrating its utility in the late-stage functionalization of bioactive molecules.

Analytical and Characterization Techniques in Research on 1 Chloroethyl Carbamyl Chloride

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of (1-Chloroethyl)carbamyl chloride, offering non-destructive examination of its molecular features.

Infrared (IR) Spectroscopy for Carbonyl Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the analysis of this compound, it is particularly effective for confirming the presence of the carbamyl chloride moiety through its characteristic carbonyl (C=O) stretching vibration. libretexts.orgtutorchase.com The carbonyl group in carbamyl chlorides and related acid chlorides exhibits a strong, sharp absorption band in a specific region of the IR spectrum.

For this compound, the C=O stretch is anticipated at approximately 1800 cm⁻¹, a higher frequency that distinguishes it from the carbonyl absorptions in amides, ketones, and esters. This higher frequency is attributed to the electron-withdrawing nature of the adjacent chlorine atom and nitrogen atom, which strengthens the carbon-oxygen double bond. The precise location of this band serves as a key diagnostic marker for the compound's structural confirmation.

Table 1: Characteristic IR Absorption for this compound

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1800 |

| C-H | Stretching | 2850-3000 |

| N-H | Bending | 1510-1700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Hydrogen Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule, making it indispensable for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the connectivity and chemical environment of each atom. docbrown.info

In the ¹H NMR spectrum, the protons of the ethyl group exhibit distinct signals. The methine proton (CH) adjacent to the chlorine and nitrogen atoms would appear as a quartet, shifted downfield due to the electron-withdrawing effects of these heteroatoms. The methyl protons (CH₃) would appear as a doublet due to coupling with the single methine proton.

The ¹³C NMR spectrum provides complementary information. A key signal is that of the carbonyl carbon, which is expected to appear in the range of 155-160 ppm. The carbons of the chloroethyl group will also show characteristic chemical shifts, with the carbon atom bonded to chlorine appearing at a lower field than the methyl carbon.

Table 2: Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (δ) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ | ~1.8 ppm | Doublet |

| ¹H | CH | ~6.0 ppm | Quartet |

| ¹H | NH | Variable | Broad Singlet |

| ¹³C | CH₃ | ~25 ppm | - |

| ¹³C | CH | ~65 ppm | - |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for verifying its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of chemical reactions in real-time. ukessays.comepa.gov In the synthesis of this compound, TLC allows chemists to track the consumption of starting materials and the formation of the product. By spotting small aliquots of the reaction mixture onto a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components separate based on their polarity. ukessays.com The reactant, intermediate, and product will have different retention factor (Rf) values, providing a clear visual assessment of the reaction's status. This technique is crucial for determining the optimal reaction time and for preliminary purity checks before proceeding with workup and purification. ukessays.comresearchgate.net

Gas Chromatography / Mass Spectrometry (GC/MS) for Product Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is a highly sensitive and specific analytical technique used for the definitive identification and purity assessment of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. core.ac.uk The separated components then enter the mass spectrometer, which ionizes them and detects the resulting fragments based on their mass-to-charge ratio.

This hyphenated technique provides two critical pieces of information: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS. The mass spectrum serves as a molecular fingerprint, showing the molecular ion peak corresponding to the compound's molecular weight and a unique fragmentation pattern that can be used to confirm its structure. researchgate.net GC/MS is invaluable for verifying the identity of the synthesized this compound and quantifying its purity by detecting and identifying any residual starting materials or byproducts. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of carbamoyl (B1232498) chlorides, including (1-Chloroethyl)carbamyl chloride, often involves hazardous reagents like phosgene (B1210022). wikipedia.org Consequently, a significant research thrust is the development of greener and more sustainable synthetic routes.

Key areas of exploration include:

Non-Phosgene Routes: Research is increasingly focused on avoiding phosgene due to its high toxicity. google.com Alternative carbonylation agents are being investigated. The use of dimethyl carbonate (DMC) in the methoxycarbonylation of amines represents a more environmentally friendly approach to carbamate (B1207046) synthesis. researchgate.net These methods often utilize harmless reactants, catalysts, and solvents, with some processes being solvent-free and catalyst-free. researchgate.net

Catalytic Approaches: The development of catalytic systems for the synthesis of carbamates is a major focus. For instance, a one-step synthesis of chloroethyl carbamate from chloroethanol and a carbamylation reagent can be achieved in the presence of catalysts like sodium nitrite (B80452), potassium nitrite, zinc chloride, or cobalt chloride. google.com

Solvent-Free and Mild Conditions: Environmentally friendly protocols are being developed, such as the solvent-free synthesis of primary carbamates from sodium cyanate (B1221674), an alcohol or phenol (B47542), and trichloroacetic acid (TCA). banglajol.info These methods aim for high yield and purity under mild conditions. banglajol.info

A comparative table of traditional versus emerging synthetic approaches highlights the shift towards sustainability:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Carbonyl Source | Phosgene, Diphosgene, Triphosgene (B27547) wikipedia.org | Dimethyl Carbonate (DMC), CO, Urea (B33335) researchgate.netnih.gov |

| Reagents | Often highly toxic and corrosive wikipedia.orggoogle.com | Less hazardous reagents, e.g., sodium cyanate banglajol.info |

| Catalysts | May not be required or use traditional acids/bases | Metal catalysts (e.g., ZnCl2), ionic liquids google.comresearchgate.netnih.gov |

| Solvents | Often chlorinated or volatile organic solvents | Greener solvents (e.g., water, supercritical CO2), or solvent-free conditions researchgate.netbanglajol.infonih.gov |

| Reaction Conditions | Often harsh temperatures and pressures | Milder reaction conditions banglajol.info |

| Byproducts | Often toxic and difficult to handle | More benign byproducts (e.g., methanol (B129727) from DMC) nih.gov |

Development of Catalytic Applications for Enhanced Selectivity and Efficiency

The reactivity of the two electrophilic centers in this compound—the carbamoyl chloride and the chloroethyl group—presents opportunities for selective catalysis.

Future research in this area will likely focus on:

Regioselective Catalysis: Designing catalysts that can selectively activate one reactive site over the other. For example, Lewis acids could be employed to enhance the reactivity of the carbamoyl chloride for nucleophilic attack, while other catalytic systems might facilitate substitution at the chloroethyl group. Zinc chloride has been shown to be an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.gov

Stereoselective Transformations: For chiral derivatives of this compound, the development of stereoselective catalysts will be crucial for the synthesis of enantiomerically pure products, which is of high importance in the pharmaceutical industry.

Tandem Reactions: Designing catalytic systems that can orchestrate tandem reactions, where sequential transformations occur in a single pot, leading to the rapid construction of complex molecules from simple precursors.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Design

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. rsc.orgosu.edu For this compound, computational studies can provide deep insights into its reaction mechanisms.

Key applications of computational chemistry in this context include:

Modeling Reaction Pathways: Using methods like Density Functional Theory (DFT), researchers can model the transition states and intermediates of reactions involving this compound. This allows for the elucidation of reaction mechanisms, such as whether a reaction proceeds through an SN1 or SN2 pathway. nih.govnih.gov

Predicting Selectivity: Computational models can help predict the regioselectivity and stereoselectivity of reactions, guiding the design of experiments and the choice of catalysts.

Designing Novel Reactants: By simulating the electronic properties and reactivity of hypothetical molecules, computational chemistry can aid in the in silico design of new chloroethyl-containing intermediates with desired reactivity profiles. osu.edu

Recent advances in computational chemistry allow for the study of increasingly complex systems and the role of non-covalent interactions in influencing reaction outcomes. rsc.org

Design of Next-Generation Chloroethyl-Containing Synthetic Intermediates

Building upon the chemistry of this compound, there is potential to design and synthesize novel intermediates with enhanced or altered reactivity.

Future research could explore:

Varying the Alkyl Chain: Replacing the ethyl group with other alkyl or functionalized chains to modulate the reactivity of the chloroalkyl moiety.

Modifying the Carbamoyl Group: Introducing different substituents on the nitrogen atom of the carbamoyl chloride to influence its electronic properties and steric hindrance. nih.govnih.gov

Incorporation into Scaffolds: Building the chloroethyl carbamate functionality into more complex molecular scaffolds to create versatile building blocks for organic synthesis.

The development of such intermediates could lead to new synthetic strategies and the creation of novel compound libraries for drug discovery and materials science.

Investigation of Unexplored Reactivity Patterns

While the basic reactivity of carbamoyl chlorides is understood, there are likely unexplored reaction pathways for this compound. nih.govnih.gov

Potential areas for investigation include:

Radical Reactions: Exploring the potential for radical-mediated transformations at the chloroethyl group.

Reactions with Organometallic Reagents: Investigating the reactions of this compound with a wider range of organometallic reagents to form new carbon-carbon and carbon-heteroatom bonds.

Rearrangement Reactions: Investigating the possibility of novel rearrangement reactions under specific catalytic or thermal conditions. For example, some carbamates can undergo intramolecular rearrangement. researchgate.net

The table below summarizes the key research directions and their potential impact:

| Research Avenue | Focus | Potential Impact |

| Novel Synthetic Pathways | Green chemistry, non-phosgene routes, catalysis google.comresearchgate.netbanglajol.info | More sustainable and safer production of chloroethyl carbamates. |

| Catalytic Applications | Regio- and stereoselectivity, tandem reactions nih.gov | More efficient and selective synthesis of complex molecules. |

| Computational Chemistry | Reaction mechanism elucidation, predictive modeling rsc.orgosu.edu | Deeper understanding of reactivity, rational design of experiments. |

| Next-Generation Intermediates | Modifying molecular structure for tailored reactivity | Expansion of the synthetic toolbox for organic chemists. |

| Unexplored Reactivity | Radical reactions, organometallic chemistry, rearrangements researchgate.net | Discovery of new chemical transformations and synthetic methods. |

常见问题

Basic Research Questions

Q. What are the standard synthetic pathways for (1-chloroethyl)carbamyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves chlorination of carbamyl precursors using reagents like thionyl chloride or phosgene derivatives. Optimization requires controlling stoichiometry, reaction temperature (e.g., maintaining ≤40°C to minimize side reactions), and inert atmosphere conditions to prevent hydrolysis. Reaction progress can be monitored via FTIR for carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and TLC to track intermediates. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the chloroethyl group (δ ~4.5 ppm for CH₂Cl) and carbamyl carbonyl (δ ~155-160 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks ([M+Na]⁺ or [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate Cl content via combustion analysis.

- Cross-validate results with independent methods (e.g., comparing NMR with IR) to ensure consistency. Maintain calibration standards and replicate measurements to address instrumental variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorides.

- Spill Management : Neutralize spills with sodium bicarbonate or specialized absorbents.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure. Reference Safety Data Sheets (SDS) for compound-specific hazards .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at different temperatures (-20°C, 4°C, 25°C) and humidity levels. Monitor degradation via periodic HPLC analysis to quantify hydrolyzed byproducts (e.g., carbamic acid). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Document deviations from ideal storage parameters .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing chloroethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies (e.g., UV-Vis monitoring of reaction rates with amines or alcohols) can elucidate steric and electronic effects. Computational modeling (DFT) further predicts transition states and regioselectivity, validated by experimental C NMR shifts .

Q. How should researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare carcinogenicity studies (e.g., rodent models vs. in vitro assays) while noting dose-response variability.

- Confounding Factors : Control for impurities (e.g., residual phosgene) in toxicity assays.

- Statistical Analysis : Apply ANOVA or Bayesian models to assess significance of conflicting results.

- Literature Review : Prioritize studies adhering to OECD/ICH guidelines for reproducibility .

Q. What experimental strategies can isolate the effects of this compound’s stereochemistry on its bioactivity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Use chiral HPLC or polarimetry to confirm enantiomeric purity. Compare biological activity (e.g., enzyme inhibition assays) between enantiomers, and employ X-ray crystallography to resolve stereochemical interactions with target proteins .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate hydrolysis rates in aquatic environments. Molecular dynamics simulations can simulate interactions with water and soil components. Validate predictions with GC-MS analysis of degradation products (e.g., CO₂, ethylamine derivatives) in controlled environmental chambers .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified chloroethyl or carbamyl groups.

- Bioassays : Test analogs in cell-based cytotoxicity or receptor-binding assays.

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity data.

- Crystallography : Resolve 3D structures of protein-ligand complexes to identify key binding motifs .

Data Presentation Guidelines

- Tables : Include spectral data (e.g., NMR shifts, IR peaks) with error margins.

- Graphs : Plot kinetic data with error bars and regression lines (R² ≥0.98 for reliability).

- Reproducibility : Document experimental assumptions, deviations, and raw data in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。